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molecular formula C9H12N2O2 B1609378 2,6-Dimethoxy-benzamidine CAS No. 885957-17-5

2,6-Dimethoxy-benzamidine

Cat. No. B1609378
M. Wt: 180.2 g/mol
InChI Key: FMJAJKTZTXLTGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987160

Procedure details

A mixture of 2,6-dimethoxybenzamide (68 g.; prepared as described by P. Grammaticakis, Compt. rend., 1968, 267C,152), methyl fluorosulphonate (45 g.) and anhydrous methylene dichloride (1 l.) was stirred at room temperature for 3 hours. The solution was evaporated in vacuo, and the residue treated with anhydrous diethyl ether to give crude methyl 2,6-dimethoxybenzimidate fluorosulphonate as a white solid, m.p. 115°-137° C. This was dissolved in anhydrous ethanol (1 l.) and the solution was cooled to 0° C. Anhydrous ethanolic ammonia (350 ml.; prepared by saturation of anhydrous ethanol with anhydrous ammonia at 0° C.) was added, and the mixture kept at room temperature for 4 days. The solution was filtered, the filtrate was evaporated in vacuo, the residue was treated with an excess of 2N sodium hydroxide solution, and the precipitated solid was filtered off, washed with water and recrystallised from isopropanol to give 2,6-dimethoxybenzamidine (15 g.), m.p. 170°-174° C.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5]([NH2:7])=O.FS(OC)(=O)=O.C(Cl)Cl.[NH3:23]>C(O)C>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5]([NH2:23])=[NH:7]

Inputs

Step One
Name
Quantity
68 g
Type
reactant
Smiles
COC1=C(C(=O)N)C(=CC=C1)OC
Name
Quantity
45 g
Type
reactant
Smiles
FS(=O)(=O)OC
Name
Quantity
1 L
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with anhydrous diethyl ether
CUSTOM
Type
CUSTOM
Details
to give crude methyl 2,6-dimethoxybenzimidate fluorosulphonate as a white solid, m.p. 115°-137° C
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 0° C
WAIT
Type
WAIT
Details
the mixture kept at room temperature for 4 days
Duration
4 d
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with an excess of 2N sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C(=N)N)C(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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